1-(tert-Butoxy)-4-(2-methoxyethyl)benzene

Description

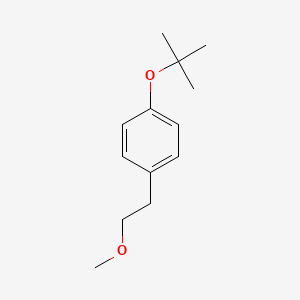

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-13(2,3)15-12-7-5-11(6-8-12)9-10-14-4/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOCSQWJBVYGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233705 | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84697-14-3 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-(2-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butoxy)-4-(2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 1 Tert Butoxy 4 2 Methoxyethyl Benzene

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including 1-(tert-butoxy)-4-(2-methoxyethyl)benzene. uomustansiriyah.edu.iq The mechanism for these reactions is generally accepted to be a two-step process. msu.edumsu.edu

In the first step, which is the slow, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E+). masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a benzenonium intermediate or arenium ion. msu.edulibretexts.org The second step is a fast deprotonation event where a base removes a proton from the carbon atom that formed the new bond with the electrophile. msu.edumasterorganicchemistry.com This step restores the stable aromatic system, resulting in a substituted benzene (B151609) ring. msu.edu

Electronic Effects of the tert-Butoxy (B1229062) and Methoxyethyl Substituents

The substituents on an aromatic ring govern its reactivity towards electrophiles through a combination of inductive and resonance effects. Both the tert-butoxy and the methoxyethyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. msu.edu

The tert-butoxy group is a strong activating group. msu.edu Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (a positive resonance effect, +R). This effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com This resonance donation is most effective at the ortho and para positions. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I), but this is significantly outweighed by the powerful +R effect. libretexts.org

The 2-methoxyethyl group is considered a weak activating group. As an alkyl-type substituent, it donates electron density to the ring primarily through a positive inductive effect (+I). libretexts.org The ether oxygen in the side chain is too distant to participate in resonance with the benzene ring directly. The primary influence of this group is to activate the ring and direct incoming electrophiles to the ortho and para positions relative to itself. evitachem.com

Since both groups are activating and ortho-, para-directing, and they are situated para to each other on the benzene ring, electrophilic attack is directed to the four remaining positions on the ring, all of which are ortho to one of the two substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| tert-Butoxy (-OC(CH₃)₃) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| Methoxyethyl (-CH₂CH₂OCH₃) | +I (Weakly Donating) | N/A | Weakly Activating | Ortho, Para |

Formation and Stability of Benzenonium Intermediates

The rate of an electrophilic aromatic substitution reaction is directly related to the stability of the intermediate benzenonium ion; a more stable intermediate implies a lower activation energy for the rate-determining step. uomustansiriyah.edu.iq Electron-donating groups stabilize this positively charged intermediate. libretexts.org

For this compound, electrophilic attack at the positions ortho to the tert-butoxy group results in a particularly stable benzenonium ion. This is because one of the resonance structures places the positive charge on the carbon atom directly bonded to the oxygen of the tert-butoxy group. The oxygen can then use one of its lone pairs to form a fourth resonance structure, an oxonium ion, in which all atoms (except hydrogen) have a full octet of electrons. uomustansiriyah.edu.iq This additional resonance contributor provides significant stabilization to the intermediate.

Attack at the positions ortho to the methoxyethyl group also leads to a stabilized carbocation due to the inductive electron donation from the alkyl chain. However, this stabilization is less pronounced than the powerful resonance stabilization provided by the tert-butoxy group for attack at its ortho positions. Therefore, the intermediates formed by attack ortho to the tert-butoxy group are expected to be more stable, suggesting these positions are electronically favored.

Nucleophilic Reactivity and Interaction Pathways

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by strong electron-withdrawing groups. uomustansiriyah.edu.iqnumberanalytics.com These groups are necessary to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile, and to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms. numberanalytics.com

The compound this compound is highly unreactive towards nucleophilic aromatic substitution. Both the tert-butoxy and the methoxyethyl substituents are electron-donating groups. msu.edulibretexts.org They increase the electron density of the benzene ring, making it an unfavorable target for electron-rich nucleophiles. Furthermore, these electron-donating groups would destabilize the negatively charged intermediate required for the NAS mechanism. uomustansiriyah.edu.iq Consequently, harsh reaction conditions would be required for any nucleophilic substitution to occur, and such reactions are not typical for this class of compounds. numberanalytics.com

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. numberanalytics.com In the context of electrophilic aromatic substitution, bulky substituents can physically block the approach of an electrophile to the adjacent ortho positions. msu.edulibretexts.org

The tert-butoxy group is exceptionally bulky due to its three methyl groups. mdpi.com This steric bulk significantly hinders attack at the two ortho positions. msu.edulibretexts.org This effect is well-documented; for instance, the nitration of tert-butylbenzene (B1681246) yields a much smaller proportion of the ortho isomer (16%) compared to the para isomer (75%), in contrast to toluene (B28343) (methylbenzene), where the less bulky methyl group allows for a higher proportion of ortho substitution (58.5%). libretexts.org

For this compound, there is a competition between electronic and steric effects. The powerful electron-donating resonance effect of the tert-butoxy group strongly favors substitution at its ortho positions. However, the severe steric hindrance of this same group strongly disfavors it. The 2-methoxyethyl group is considerably less bulky. As a result, the positions ortho to the methoxyethyl group are more sterically accessible. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the less hindered methoxyethyl group, even though these positions are electronically less activated than those ortho to the tert-butoxy group.

| Substituent | % Ortho Product | % Meta Product | % Para Product | Relative Reactivity (vs. Benzene=1) |

|---|---|---|---|---|

| -CH₃ (Toluene) | 58.5 | 4.5 | 37 | 25 |

| -C(CH₃)₃ (tert-Butylbenzene) | 16 | 8 | 75 | 16 |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate at which a reaction proceeds and its dependence on the concentration of reactants. solubilityofthings.com For most electrophilic aromatic substitution reactions, the first step—the formation of the benzenonium intermediate—is the slow, rate-determining step. msu.edumasterorganicchemistry.com

Therefore, the rate of reaction is typically dependent on the concentrations of both the aromatic substrate and the electrophile. This leads to a second-order rate law:

Rate = k[Aromatic Substrate][Electrophile]

Determination of Reaction Orders

The order of a reaction with respect to a particular reactant is determined experimentally. libretexts.org A common approach is the method of initial rates. In this method, several experiments are conducted where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The effect of the change in concentration on the initial rate of the reaction reveals the order with respect to that reactant. solubilityofthings.com

For a hypothetical bromination of this compound, the reaction order could be determined as follows:

The concentration of this compound would be varied across several experiments while keeping the concentration of the electrophile (e.g., Br₂) and catalyst constant.

The initial reaction rate for each experiment would be measured.

If doubling the concentration of the aromatic compound doubles the initial rate, the reaction is first order with respect to the aromatic compound. libretexts.org

The process would be repeated, this time varying the electrophile's concentration while keeping the aromatic substrate's concentration constant to determine the order with respect to the electrophile.

The following hypothetical data illustrates this process for determining that the reaction is first-order with respect to the aromatic substrate.

| Experiment | Initial [Aromatic], (mol/L) | Initial [Br₂], (mol/L) | Initial Rate, (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. The calculation of this value is fundamental to understanding reaction mechanisms, predicting reaction rates at different temperatures, and optimizing reaction conditions. Typically, activation energy is determined experimentally by studying the effect of temperature on the reaction rate constant (k) and applying the Arrhenius equation.

Despite a thorough review of available scientific literature, no specific research findings or data tables detailing the activation energy calculations for reactions directly involving this compound could be located. Computational and experimental studies providing Arrhenius plots or calculated activation energy barriers for this specific compound have not been published in the surveyed literature. This indicates a current gap in the mechanistic and kinetic understanding of reactions in which this compound participates.

Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidaion

Spectroscopy is a cornerstone in the chemical analysis of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra offer definitive structural confirmation by identifying the distinct chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton groups in the molecule. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically in the upfield region. The protons of the ethyl bridge present as two distinct triplets, a result of coupling with their neighbors. The three protons of the methoxy (B1213986) group also produce a singlet. The aromatic protons on the para-substituted benzene (B151609) ring give rise to two doublets, characteristic of an AA'BB' spin system. libretexts.org

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the substituted aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from similar compounds. chemicalbook.comutsouthwestern.edu

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| -C(CH ₃)₃ | ~ 1.30 | Singlet | ~ 28.9 |

| -OC (CH₃)₃ | - | - | ~ 78.5 |

| Ar-C H₂- | ~ 2.80 | Triplet | ~ 35.5 |

| -CH₂-C H₂-O- | ~ 3.60 | Triplet | ~ 72.0 |

| -OC H₃ | ~ 3.35 | Singlet | ~ 58.8 |

| Aromatic C -H (ortho to -OtBu) | ~ 6.85 | Doublet | ~ 115.0 |

| Aromatic C -H (ortho to -CH₂CH₂OCH₃) | ~ 7.10 | Doublet | ~ 130.0 |

| Aromatic C (ipso to -OtBu) | - | - | ~ 155.0 |

| Aromatic C (ipso to -CH₂CH₂OCH₃) | - | - | ~ 132.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include C-H stretching vibrations from both the aliphatic (tert-butyl, ethyl, and methoxy) and aromatic parts of the molecule. A strong band corresponding to the C-O ether linkage is also prominent. The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H bending vibrations. nist.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1240 | C-O Stretch | Aryl Ether |

| 1175 | C-O Stretch | Alkyl Ether |

| 830 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

Chromatographic Separation and Analysis

Chromatographic methods are vital for separating this compound from starting materials, by-products, or degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of moderately polar, non-volatile compounds like this compound. Developing a robust HPLC method is crucial for ensuring accurate and reproducible results.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com

For this compound, a typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The ratio of organic solvent to water is optimized to achieve adequate retention and resolution from potential impurities. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities. Small amounts of modifiers like formic acid or trifluoroacetic acid (TFA) can be added to the mobile phase to improve peak shape and reproducibility. glsciences.eu

Table 3: Example of Analytical Reverse Phase HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

When an unknown impurity is detected during analytical HPLC, preparative HPLC can be used to isolate a sufficient quantity of the impurity for structural elucidation (e.g., by NMR or Mass Spectrometry). The principles are the same as analytical HPLC, but the scale is larger.

Preparative separation requires modifications to the analytical method to handle higher sample loads. This typically involves using a column with a larger internal diameter and particle size. The flow rate is increased proportionally to the column size, and the injection volume is significantly larger. The goal of preparative HPLC is to maximize throughput while maintaining sufficient resolution to isolate the target impurity with high purity. The mobile phase conditions developed at the analytical scale are often a starting point for optimization at the preparative scale. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the quantitative analysis of volatile and semi-volatile organic compounds such as this compound. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry. bepls.com

For the quantitative determination of this compound, a typical GC-MS method would involve the development of a calibration curve using standard solutions of known concentrations. The linearity of this curve is critical for accurate quantification. A correlation coefficient (R²) value of ≥ 0.999 is generally considered indicative of good linearity. shimadzu.com The selection of an appropriate internal standard is also crucial to correct for variations in sample injection and instrument response.

The operational parameters of the GC-MS system are optimized to achieve the best separation and detection of the target analyte. This includes selecting the appropriate GC column, carrier gas flow rate, temperature program for the oven, and injector temperature. bepls.com In the mass spectrometer, the ionization mode (typically Electron Ionization - EI) and the choice of monitoring specific ions (Selected Ion Monitoring - SIM) can significantly enhance sensitivity and selectivity, which is particularly important when analyzing samples with complex backgrounds. psu.edu

A hypothetical GC-MS method for the quantification of this compound might utilize the parameters outlined in the following table.

Table 1: Hypothetical GC-MS Parameters for Quantitative Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Advanced Analytical Methodologies for Complex Matrices

The analysis of this compound in complex matrices such as environmental, biological, or food samples presents significant challenges due to the presence of interfering compounds. wiley.com Advanced analytical methodologies are often required to achieve the necessary selectivity and sensitivity.

Sample Preparation Techniques: The initial step in analyzing complex matrices is sample preparation, which aims to isolate and concentrate the analyte of interest while removing interfering substances. Advanced techniques that could be employed include:

Solid-Phase Microextraction (SPME): A solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds in liquid or gaseous samples. researchgate.net

Purge and Trap (P&T): This technique is highly effective for concentrating volatile organic compounds from water or soil samples prior to GC-MS analysis. psu.edu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for the extraction and cleanup of analytes from a wide variety of food and agricultural samples.

Advanced Instrumentation:

Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly enhanced peak capacity and resolution compared to conventional GC, making it ideal for the separation of target analytes from complex matrix interferences.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which can help to distinguish the analyte from co-eluting isobaric interferences, thereby increasing the confidence in identification and quantification.

Validation Parameters for Analytical Methods

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu The validation of a quantitative method for this compound would involve the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. europa.euglobalresearchonline.net

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. wjarr.com |

| Quantification Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. wjarr.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <15%). |

| Recovery (Accuracy) | The closeness of the test results obtained by the method to the true value. | Typically in the range of 80-120% for the analyte. scispace.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The results should not be significantly affected by minor changes in method parameters. |

For instance, a validation study for a GC-MS method might involve analyzing spiked blank matrix samples at different concentration levels to determine the recovery and precision. The specificity would be assessed by analyzing blank matrix samples to ensure no endogenous peaks interfere with the analyte signal. The LOD and LOQ would be established by analyzing a series of diluted standards. Robustness would be evaluated by introducing small, deliberate changes to parameters like the GC oven temperature ramp rate or the carrier gas flow rate and observing the effect on the results. wjarr.com

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analysis for this compound. The principles of the requested computational methods are well-established in chemistry, but their application and results are unique to each molecule and cannot be generalized from other compounds.

Computational Chemistry Approaches

Electronic Structure and Reactivity Modeling

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) are commonly used to calculate the partial atomic charges. These calculations would reveal the electron density distribution across the 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene molecule.

An electrostatic potential map (EPM) visually represents the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Without specific computational studies, an EPM for this compound cannot be generated.

Thermodynamic Property Calculations (e.g., Entropy, Enthalpy, Heat Capacity)

Theoretical calculations, often employing statistical thermodynamics based on data from quantum mechanical calculations (like Density Functional Theory, DFT), can predict the thermodynamic properties of a molecule in the gas phase. These properties include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecules.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

These calculations rely on determining the molecule's optimized geometry, vibrational frequencies, and rotational constants. While methods for these calculations are well-established, the specific values for this compound are not available in the absence of dedicated research.

Table 1: Calculated Thermodynamic Properties for this compound

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Standard Molar Entropy (gas) | Data not available | J/(mol·K) |

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have applications in technologies like optical communications, data storage, and frequency conversion. Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are of interest for second-harmonic generation.

The investigation of NLO properties typically involves quantum chemical calculations that determine how the molecule's electron cloud responds to a strong external electric field, such as that from a laser. Key factors influencing NLO properties include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the structure of this compound possesses features that might suggest some NLO activity, no specific theoretical or experimental studies have been published to quantify these properties.

Table 2: Calculated Non-Linear Optical Properties for this compound

| Property | Value | Units |

|---|

Functional Group Transformations and Derivatization Studies

Chemical Modifications of the tert-Butoxy (B1229062) Group

The tert-butoxy group in 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene serves as a protecting group for the phenolic oxygen. Its removal, or deprotection, is a common and crucial transformation, typically achieved under acidic conditions. This process involves the cleavage of the C–O bond of the ether.

The acid-catalyzed cleavage of tert-butyl ethers can proceed through either an S(_N)1 or E1 mechanism due to the formation of a stable tertiary carbocation. sielc.com In the presence of a strong acid, the ether oxygen is protonated, forming a good leaving group. Subsequent departure of tert-butanol (B103910) or isobutene leads to the formation of the corresponding phenol (B47542), 4-(2-methoxyethyl)phenol (B22458).

Various acidic reagents can be employed for this deprotection. Strong mineral acids like hydrochloric acid are effective for cleaving tert-butyl ethers. wikipedia.org For instance, a patent describing the synthesis of a related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223), details the cleavage of a tert-butyl group from 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene using a mineral acid at temperatures ranging from room temperature to 100°C. google.com Other reagents reported for the cleavage of aryl tert-butyl ethers include tris(pentafluorophenyl)borane (B72294) in combination with silyl (B83357) hydrides, which proceeds under mild conditions. researchgate.net

It is important to note that the use of certain ethers, such as methyl tert-butyl ether (MTBE), in acidic solutions can lead to side reactions where the liberated tert-butyl cation acts as an alkylating agent, particularly with aromatic compounds. nih.gov

Table 1: Reagents and Conditions for Cleavage of the tert-Butoxy Group

| Reagent(s) | Conditions | Products | Mechanism |

| Mineral Acid (e.g., HCl) | Room Temperature to 100°C | 4-(2-methoxyethyl)phenol, Isobutene/tert-Butanol | S(_N)1/E1 |

| Tris(pentafluorophenyl)borane / Silyl Hydride | Ambient Temperature | 4-(2-methoxyethyl)phenol | - |

Reactions Involving the Methoxyethyl Moiety

The methoxyethyl moiety offers additional sites for chemical transformation, primarily through cleavage of the methyl ether or reactions at the ethyl bridge. The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis, often requiring harsher conditions than the cleavage of tert-butyl ethers. Reagents such as strong acids (HBr or HI) or Lewis acids are typically used. numberanalytics.comorganic-chemistry.org The cleavage of the methyl ether in this compound would yield 2-(4-(tert-butoxy)phenyl)ethanol.

Selective cleavage between the tert-butoxy and methoxy (B1213986) groups is a key consideration. Due to the higher stability of the tert-butyl cation, the tert-butoxy group is significantly more labile under acidic conditions than the methyl ether. This allows for the selective deprotection of the phenol without affecting the methoxyethyl side chain.

The hydroxyl group of the precursor, 4-(2-methoxyethyl)phenol, can undergo various reactions. For instance, it can be alkylated to synthesize other ether derivatives. biosynth.com

Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, particularly in chromatography, derivatization is often employed to enhance the detectability and improve the separation of analytes. researchgate.net While there is no specific literature on the derivatization of this compound, the derivatization of its deprotected form, 4-(2-methoxyethyl)phenol, is a common strategy.

In Situ Derivatization Strategies

In situ derivatization involves the chemical modification of the analyte directly within the sample matrix or during the analytical process. For phenolic compounds like 4-(2-methoxyethyl)phenol, this can be particularly useful for gas chromatography (GC) analysis to increase volatility and reduce peak tailing.

Reagents and Conditions for Derivatization

A common derivatization technique for phenols in GC-MS analysis is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) are used to convert the phenolic hydroxyl group into a trimethylsilyl (B98337) ether. researchgate.netsigmaaldrich.com This increases the volatility and thermal stability of the compound. A study on the synthesis and analysis of 4-(2-methoxyethyl)phenol specifically mentions the use of BSTFA with TMCS for the derivatization of ortho, meta, and para isomers for GC analysis. researchgate.net Other silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used, which form more stable tert-butyldimethylsilyl (TBDMS) derivatives. chemcoplus.co.jp

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. researchgate.net Reagents like dansyl chloride, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and 4-nitrobenzoyl chloride are commonly used for the derivatization of phenols to improve their detection limits in HPLC-UV or HPLC-fluorescence methods. scirp.org A reverse-phase HPLC method for the analysis of 4-(2-methoxyethyl)phenol using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described. sielc.com

Table 2: Derivatization Reagents for 4-(2-methoxyethyl)phenol

| Analytical Technique | Derivatizing Reagent | Derivative Formed | Purpose |

| GC-MS | BSTFA + TMCS | Trimethylsilyl ether | Increased volatility and thermal stability |

| GC-MS | MTBSTFA | tert-Butyldimethylsilyl ether | Increased stability |

| HPLC-UV/Fluorescence | Dansyl chloride | Dansyl ester | Enhanced UV/fluorescence detection |

| HPLC-UV | NBD-F | NBD ether | Enhanced UV detection |

| HPLC-UV | 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl ester | Enhanced UV detection |

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of this compound can be achieved by modifying either the alkoxy group on the benzene (B151609) ring or the methoxyethyl side chain.

One approach involves the synthesis of various 1-alkoxy-4-(2-methoxyethyl)benzene analogues. This can be achieved by the etherification of 4-(2-methoxyethyl)phenol with different alkyl halides. biosynth.com The synthesis of 4-(2-methoxyethyl)phenol itself has been described through multiple routes, including the palladium-catalyzed reaction of methyl vinyl ether with 4-bromonitrobenzene followed by hydrogenation and diazotization, or from 4-hydroxyacetophenone. researchgate.netgoogle.comgoogleapis.com

Modifications to the methoxyethyl side chain can be introduced starting from 4-(tert-butoxy)phenylethanol, which can be synthesized from 4-(tert-butoxy)benzaldehyde. The hydroxyl group of 4-(tert-butoxy)phenylethanol can be converted to other functional groups. For example, it can be halogenated to produce 1-(tert-Butoxy)-4-(2-haloethyl)benzene, which can then serve as a precursor for introducing other functionalities like azido (B1232118) or amino groups through nucleophilic substitution.

A patent describes the synthesis of 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene from 4-tert-butoxyphenethyl alcohol and a cyclopropylhalomethane in the presence of a base. google.com This demonstrates a pathway to introduce variations in the ether part of the methoxyethyl moiety.

Role in Advanced Organic Synthesis and Materials Science

Application as a Versatile Precursor in Complex Molecule Synthesis

1-(tert-Butoxy)-4-(2-methoxyethyl)benzene serves as a crucial precursor in the synthesis of intricate and biologically significant molecules. The tert-butoxy (B1229062) group masks a reactive phenolic hydroxyl group, allowing for selective reactions at other positions of the molecule. This strategic protection is paramount in multi-step syntheses where specific functional group manipulations are required without interfering with the phenol (B47542).

A notable example of its application is in the synthesis of pharmaceutical intermediates. For instance, a structurally similar compound, 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene, is a key intermediate in the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223). google.com This phenol is a vital component in the production of Betaxolol hydrochloride, a cardioselective beta-adrenergic receptor antagonist used in the treatment of hypertension and glaucoma. google.com The synthesis involves the protection of the phenolic hydroxyl group with a tert-butyl group, followed by modification of the side chain, and subsequent deprotection to yield the target phenol. This highlights the importance of the tert-butoxy protected precursor in achieving the desired molecular architecture of a complex drug molecule.

Table 1: Synthesis of a Betaxolol Intermediate google.com

| Step | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| 1 | 4-tert-butoxyphenethyl alcohol | Sodium hydride, Cyclopropylmethyl halide | 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene |

Utility as a Protecting Group in Multi-Step Syntheses

The tert-butoxy group in this compound is an excellent choice for a protecting group for phenols in multi-step organic syntheses. Protecting groups are temporarily introduced into a molecule to prevent a functional group from reacting during a chemical transformation performed on another part of the molecule. neliti.com The tert-butyl group is particularly advantageous due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments.

Its removal, or deprotection, is typically achieved under acidic conditions, which cleaves the ether linkage to regenerate the phenol. This orthogonality allows for selective deprotection without affecting other acid-labile or base-stable protecting groups that may be present in the molecule. The synthesis of the aforementioned 4-[2-(cyclopropylmethoxy)ethyl]phenol provides a clear illustration of this utility. google.com The tert-butyl group remains intact during the etherification of the alcohol side chain and is then selectively removed in the final step to furnish the desired phenolic product. google.com This strategic use of the tert-butoxy protecting group is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks with high precision and efficiency.

Contributions to the Synthesis of Aromatic Ethers with Specific Architectures

Following the deprotection of the tert-butoxy group to reveal the phenol, 4-(2-methoxyethyl)phenol (B22458) becomes available as a versatile building block for the synthesis of a wide array of aromatic ethers with specific and tailored architectures. The synthesis of aromatic ethers, a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science, can be readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or other suitable electrophile.

For example, the synthesized 4-(2-methoxyethyl)phenol can be reacted with a variety of alkylating agents to introduce different functionalities, leading to aromatic ethers with desired properties. A general procedure for the synthesis of such ethers involves the reaction of a phenol with an alkyl halide in the presence of a base, often under phase-transfer catalysis conditions to enhance reactivity. researchgate.netbcrec.id This methodology allows for the systematic variation of the ether side chain, enabling the fine-tuning of the molecule's physical, chemical, and biological properties.

Table 2: General Synthesis of Aromatic Ethers from 4-(2-methoxyethyl)phenol

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Potential in Polymer and Resin Production

While direct research on the polymerization of this compound is not extensively documented, its structural motifs suggest potential applications in the synthesis of novel polymers and resins. The aromatic ring and the methoxyethyl side chain can be functionalized to introduce polymerizable groups. For instance, the benzene (B151609) ring could undergo electrophilic substitution reactions to introduce vinyl or other polymerizable moieties.

A study on the copolymerization of styrene (B11656) with alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates demonstrates the feasibility of incorporating similar structural units into polymer chains. chemrxiv.org In this research, various benzaldehydes were converted into monomers and then copolymerized with styrene. chemrxiv.org Analogously, derivatives of 4-(2-methoxyethyl)phenol could be synthesized and subsequently polymerized or copolymerized to create materials with specific thermal, mechanical, or optical properties. The presence of the ether linkage in the side chain could impart flexibility to the resulting polymer backbone.

Integration into Design of Specialty Materials

The unique combination of a protected phenol and a flexible ether side chain in this compound makes it an interesting candidate for the design of specialty materials. After deprotection, the resulting phenol can be incorporated into various material backbones, such as polyesters, polycarbonates, or epoxy resins. The methoxyethyl side chain can influence the material's properties, for example, by affecting its solubility, glass transition temperature, or its interaction with other molecules.

Furthermore, the phenolic group can be a site for further chemical modification, allowing for the attachment of functional groups that can impart specific properties to the material, such as photoresponsiveness, liquid crystalline behavior, or biological activity. The synthesis of polymer-bound benzaldehydes, for instance, showcases how phenolic structures can be anchored to a solid support and then utilized in solid-phase synthesis to create libraries of compounds for various applications. nih.gov This approach could be adapted to create functionalized resins and materials derived from 4-(2-methoxyethyl)phenol for applications in catalysis, separation science, or as smart materials.

An in-depth examination of the environmental interactions of the chemical compound this compound is crucial for understanding its potential ecological footprint. This article details the scientific methodologies used to evaluate its persistence, degradation, bioaccumulation, and mobility, as well as considerations for its environmentally conscious synthesis.

Environmental Impact and Fate Studies

The environmental fate of a chemical compound is determined by a combination of its intrinsic properties and the characteristics of the environment into which it is released. For 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, a comprehensive assessment involves studying its resistance to degradation (persistence), how it breaks down (biodegradation pathways), its tendency to accumulate in organisms (bioaccumulation), and its movement through soil and water (mobility).

Structure Activity Relationship Methodologies and Analogous Systems

Principles of Structure-Activity Relationship (SAR) Studies for Aromatic Ethers

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery that links the chemical structure of a molecule to its biological activity. dotmatics.comwikipedia.org The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule determines its properties and how it interacts with biological systems like proteins, enzymes, or receptors. oncodesign-services.com Consequently, minor modifications to a molecule's structure can lead to substantial changes in its biological effects, including potency, selectivity, and metabolic stability. wikipedia.orgoncodesign-services.com

For aromatic ethers, such as 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, SAR studies focus on several key structural features:

The Aromatic Ring: The benzene (B151609) ring serves as a rigid scaffold. Its electron-rich π-system can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets.

Substituents on the Ring: The nature, position, and orientation of substituents on the aromatic ring are critical. wikipedia.org In this compound, the tert-butoxy (B1229062) and 2-methoxyethyl groups significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its activity.

By systematically modifying these features and observing the resulting changes in biological activity, researchers can identify the key structural components responsible for a desired effect. wikipedia.org This knowledge guides the optimization of lead compounds to enhance efficacy and selectivity. oncodesign-services.com

Substituent Effects on Chemical Reactivity and Selectivity

Substituents on an aromatic ring profoundly influence the ring's reactivity towards electrophilic aromatic substitution (EAS) and determine the position of the incoming electrophile. libretexts.orgnumberanalytics.com These effects are broadly categorized as activating or deactivating and are governed by a combination of inductive and resonance effects. fiveable.me

Activating Groups: These substituents donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive than benzene towards electrophiles. numberanalytics.comfiveable.me They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. libretexts.org They generally direct incoming electrophiles to the meta position, with the exception of halogens which are deactivating but ortho, para-directing. libretexts.org

In the case of this compound, the two substituents have distinct effects:

The tert-Butoxy Group (-OC(CH₃)₃): This is a strongly activating group. The oxygen atom donates electron density to the ring via resonance, which strongly outweighs its electron-withdrawing inductive effect. This significant increase in electron density makes the ring highly reactive and directs substitution to the positions ortho to the ether group.

The 2-Methoxyethyl Group (-CH₂CH₂OCH₃): This is a weakly activating alkyl-type group. It donates electron density primarily through a weak inductive effect. libretexts.org Like other alkyl groups, it is an ortho, para-director. libretexts.org

Since both groups are ortho, para-directing and are positioned para to each other, their directing effects are reinforcing, acting in concert on the same carbon atoms. msu.edu The strongest activating group, the tert-butoxy group, will primarily determine the position of substitution, which will occur at the two equivalent ortho positions relative to it. msu.edu

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |

|---|---|---|---|

| -OH, -NH₂ | Strongly Activating | Ortho, Para | Resonance Donating |

| -OR (e.g., -OC(CH₃)₃) | Strongly Activating | Ortho, Para | Resonance Donating |

| -R (Alkyl groups) | Weakly Activating | Ortho, Para | Inductive Donating |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Inductive Withdrawing > Resonance Donating |

| -CHO, -COR | Moderately Deactivating | Meta | Resonance & Inductive Withdrawing |

| -NO₂ | Strongly Deactivating | Meta | Resonance & Inductive Withdrawing |

Comparative Analysis with Structurally Related Compounds

Analyzing compounds structurally related to this compound provides insight into how specific structural modifications can alter chemical properties.

Anisole (Methoxybenzene): This is a simpler aromatic ether. Comparing it to the target compound highlights the effect of the bulky tert-butyl group and the second substituent. The tert-butoxy group is a stronger activator than the methoxy (B1213986) group due to greater electron donation and also introduces significant steric hindrance.

1-Butoxy-4-tert-butylbenzene (B13943118): This compound shares the ether linkage and a bulky alkyl group, but the positions are swapped compared to the target molecule. A kinetic study on its synthesis via phase transfer catalysis has been performed. researchgate.netbcrec.id The electronic effects of a tert-butyl group (activating) and a butoxy group (activating) would both be ortho, para-directing.

4-tert-Butoxyphenethyl alcohol: This compound is a precursor in some syntheses of related molecules. google.com The replacement of the methoxyethyl group's terminal methyl with a hydroxyl group would significantly increase polarity and the potential for hydrogen bonding, altering its solubility and potential biological interactions.

Phenol (B47542) and Diphenyl Ether: These are fundamental structures in the aromatic ether family. Phenol, with its hydroxyl group, is highly reactive. msu.edu Diphenyl ether represents a different class of aromatic ethers where the oxygen links two aromatic rings, a scaffold found in many bioactive compounds. nih.gov

| Compound Name | Structural Difference from Target Compound | Anticipated Impact on Properties |

|---|---|---|

| This compound | N/A (Reference) | Baseline properties |

| Anisole | Replaces -OC(CH₃)₃ with -OCH₃ and removes the para substituent | Less steric bulk, slightly less activating ether group |

| 1-Butoxy-4-tert-butylbenzene | Different alkyl groups at different positions (butoxy and tert-butyl) | Alters steric and electronic profile around the ring |

| 4-tert-Butoxyphenethyl alcohol | Replaces -CH₂CH₂OCH₃ with -CH₂CH₂OH | Increases polarity and hydrogen bonding potential |

| Diphenyl Ether | Oxygen links two phenyl rings; no alkyl substituents | Different scaffold with distinct conformational properties |

Computational and Cheminformatic Approaches in SAR Analysis

Modern SAR analysis is heavily supported by computational and cheminformatic tools that predict the activity of molecules and rationalize observed biological data. isc3.orgdrugdesign.org These methods accelerate the drug discovery process by prioritizing which compounds to synthesize and test. oncodesign-services.comcollaborativedrug.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.orgoncodesign-services.com These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) to predict the activity of new, untested compounds. nih.gov

Molecular Modeling: These techniques use computer software to generate and visualize 3D models of molecules. oncodesign-services.com This allows researchers to study a molecule's conformation and how it might dock into the active site of a biological target, providing insights into the specific interactions that govern its activity.

Cheminformatics: This field applies informatics methods to solve chemical problems. drugdesign.org It involves the use of chemical databases, similarity searching, and machine learning algorithms to analyze large datasets of chemical structures and their associated biological activities. springernature.com Tools like chemical neighborhood graphs can provide an intuitive way to access SAR information contained in large datasets. dovepress.com

SAR Transfer: This computational concept involves identifying different series of compounds that show a similar progression of SAR for a given target. nih.gov It can be used to replace a lead compound that has optimization difficulties with a more promising candidate from a different chemical series. nih.gov

| Method | Principle | Application in SAR |

|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity using mathematical models. wikipedia.orgoncodesign-services.com | Predicts the activity of new compounds; identifies key physicochemical properties for activity. |

| Molecular Modeling | Creates 3D representations of molecules and their interactions with targets. oncodesign-services.com | Visualizes binding modes; explains activity based on intermolecular forces. |

| Cheminformatics | Uses computational tools to analyze and organize chemical data. drugdesign.org | Manages large chemical libraries; identifies patterns and relationships in data. springernature.com |

| SAR Transfer | Identifies and applies SAR trends from one chemical series to another. nih.gov | Provides alternative scaffolds during lead optimization. |

Case Studies of SAR Applications in Similar Molecular Scaffolds

The practical application of SAR is best illustrated through case studies involving similar molecular structures.

Diaryl Ethers (DEs): The diaryl ether motif is a prevalent scaffold in medicinal and agrochemical agents. nih.gov Extensive SAR studies on DE derivatives have led to the development of compounds with a wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties. nih.gov SAR analysis in this class typically involves modifying the substitution patterns on one or both aromatic rings to optimize target binding, selectivity, and pharmacokinetic properties. The insights gained from these studies, such as the importance of specific substituent positions for activity, are often transferable to other aromatic ether scaffolds. nih.gov

Aromatic Amines: While not ethers, SAR studies on aromatic amines offer relevant insights due to the presence of a powerful resonance-donating group on a benzene ring. Mechanism-based SAR analysis has been used to investigate the carcinogenicity of aromatic amines, suggesting that electron-donating groups, electron-withdrawing groups, and molecular planarity are significant factors in determining carcinogenic potency. nih.gov Computational SAR fingerprinting has also been used to refine predictions of mutagenicity for this class of compounds. researchgate.net

These cases underscore how systematic structural modification and analysis, whether experimental or computational, are crucial for advancing from a simple molecular scaffold to a highly optimized and effective agent.

Q & A

Q. What synthetic methods are commonly employed for the preparation of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, and how are reaction conditions optimized?

The primary synthesis route involves Friedel-Crafts alkylation , where tert-butyl alcohol and 2-methoxyethyl chloride react with benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:

- Anhydrous environment to prevent catalyst deactivation.

- Temperature control (typically 0–50°C) to balance reaction rate and selectivity.

- Solvent selection (e.g., dichloromethane or toluene) to enhance reagent solubility.

Industrial-scale production may employ continuous flow reactors for improved efficiency and scalability .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Standard characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and steric environments.

- GC-MS for purity assessment and detection of volatile byproducts.

- FT-IR to identify functional groups (e.g., ether C-O stretching at ~1100 cm⁻¹).

- Elemental analysis to verify molecular formula (C₁₃H₂₀O₂) .

Q. How does the steric bulk of the tert-butoxy group influence reactivity in substitution reactions?

The tert-butoxy group acts as a steric shield , reducing electrophilic substitution at the para position. This property is leveraged to direct reactivity toward the methoxyethyl group in selective transformations, such as nucleophilic displacement or oxidation .

Advanced Research Questions

Q. What mechanistic pathways govern the oxidation of this compound, and how do reagent choices affect product distribution?

Oxidation of the methoxyethyl side chain proceeds via radical intermediates when using KMnO₄ under acidic conditions, yielding carboxylic acids. Alternatively, CrO₃ in acetone (Jones oxidation) selectively generates ketones. The tert-butoxy group remains inert under these conditions, ensuring regioselectivity. Kinetic studies using deuterated analogs can elucidate hydrogen abstraction steps .

Q. What strategies optimize catalytic efficiency in Friedel-Crafts alkylation for this compound?

Key optimization parameters include:

- Catalyst loading : Lower AlCl₃ concentrations (5–10 mol%) reduce side reactions.

- Solvent polarity : Non-polar solvents (e.g., toluene) favor electrophilic attack.

- Substrate pre-activation : Pre-forming the tert-butyl carbocation with H₂SO₄ improves yield.

Advanced approaches explore photoredox catalysis (e.g., 4CzIPN with visible light) for milder conditions, though this remains untested for this specific substrate .

Q. How do structural analogs (e.g., 1-(tert-Butoxy)-4-methylbenzene) compare in terms of thermal stability and reactivity?

Comparative studies reveal:

- Thermal stability : The methoxyethyl group in this compound lowers decomposition onset by ~20°C compared to methyl analogs due to increased conformational mobility.

- Reactivity : The methoxyethyl chain enhances solubility in polar solvents, facilitating nucleophilic substitutions but reducing crystallinity. Data from DSC and TGA analyses are critical for such comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.